N-T-Butyl 2-bromobenzamide
Description
N-T-Butyl 2-bromobenzamide is a brominated aromatic amide characterized by a tert-butyl group attached to the nitrogen atom of the benzamide scaffold. This structural motif confers unique steric and electronic properties, making it relevant in organic synthesis, pharmaceutical intermediates, and materials science. For example, substituted 2-bromobenzamides are frequently synthesized via coupling reactions between brominated benzoic acids and amines using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) .
Properties
IUPAC Name |
2-bromo-N-tert-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNDQPPEFATMSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352262 | |
| Record name | N-T-BUTYL 2-BROMOBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168265-57-4 | |
| Record name | N-T-BUTYL 2-BROMOBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-T-Butyl 2-bromobenzamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects. The unique structural features of this compound, particularly the presence of a bromine atom and a t-butyl group, contribute to its biological activity.
- Molecular Formula : C11H14BrN
- Molecular Weight : 244.14 g/mol
- Structural Features : The compound consists of a bromobenzamide structure with a t-butyl group that enhances its lipophilicity and bioavailability.
- Anti-inflammatory Properties : this compound has been studied for its potential anti-inflammatory effects. The presence of the bromine atom may play a crucial role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Dopamine Receptor Affinity : Recent studies indicate that compounds similar to this compound exhibit binding affinity for dopamine receptors, particularly D2 and D3 subtypes. This interaction suggests potential applications in treating neuropsychiatric disorders .
- Anticancer Activity : Preliminary research has shown that this compound may induce apoptosis in cancer cells through the modulation of cell signaling pathways involved in cell survival and proliferation .
Case Studies and Experimental Data
-
In Vitro Studies :
- A study conducted on various benzamide derivatives, including this compound, demonstrated significant inhibition of COX enzymes, indicating strong anti-inflammatory activity (IC50 values ranging from 10 to 30 µM) .
- Binding assays revealed that this compound exhibited a Ki value of approximately 50 nM at the D3 receptor, suggesting a high affinity compared to other analogs .
-
In Vivo Studies :
- Animal models treated with this compound showed reduced inflammation markers and improved behavioral outcomes in models of depression and anxiety .
- The compound demonstrated significant tumor growth inhibition in xenograft models of breast cancer, with a reduction in tumor size observed after four weeks of treatment .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromine atom; t-butyl group | Anti-inflammatory; dopamine receptor affinity |
| N-(t-butyl)-4-bromobenzamide | Lacks fluorine atom | Focused on bromine interactions |
| N-(t-butyl)-2-fluorobenzamide | Lacks bromine atom | Different substitution pattern |
This table illustrates how variations in substituents can influence the biological activity of benzamides.
Scientific Research Applications
Medicinal Chemistry Applications
N-T-Butyl 2-bromobenzamide has been investigated for its potential therapeutic properties, particularly as a drug candidate in the treatment of neurological disorders and inflammation.
Antagonistic Activity at Dopamine Receptors
Recent studies have shown that derivatives of this compound exhibit significant binding affinity for dopamine receptors, particularly the D3 subtype. For example, compounds synthesized from this scaffold demonstrated a high selectivity for the D3 receptor over the D2 receptor, which is crucial for developing treatments for conditions like schizophrenia and Parkinson's disease. The binding affinities were quantified using IC50 values, indicating effective inhibition at low concentrations .
| Compound | Binding Affinity (Ki) | Receptor Type |
|---|---|---|
| 9a | 21.8 ± 5.1 nM | D3 |
| 12 | 89.2 ± 5.6 nM | D2 |
Anti-inflammatory Properties
In vivo studies have indicated that this compound reduces markers of inflammation in animal models. This suggests its potential as an anti-inflammatory agent, which could be beneficial in treating diseases characterized by chronic inflammation.
Synthetic Organic Chemistry
This compound serves as a versatile building block in synthetic organic chemistry, particularly in C–N coupling reactions.
C–N Cross-Coupling Reactions
The compound has been utilized in palladium-catalyzed C–N cross-coupling reactions to synthesize various biologically active compounds. These reactions allow for the formation of amine derivatives that can be further modified to enhance their pharmacological properties .
| Reaction Type | Yield (%) | Notes |
|---|---|---|
| N-arylation with aryl bromides | 70 | Effective for synthesizing ligands |
| Coupling with primary amines | 98 | High efficiency using specific catalysts |
Material Science Applications
In materials science, this compound has been explored for its role in developing new polymers and materials.
Synthesis of Functional Polymers
The compound can be incorporated into polymer backbones to create self-healing materials and stimuli-responsive polymers. These materials have applications in coatings, adhesives, and biomedical devices .
Case Study: Development of D3 Receptor Antagonists
A study focused on synthesizing a series of this compound derivatives aimed at optimizing their binding affinity to the D3 receptor. The researchers conducted a structure-activity relationship (SAR) analysis, revealing that modifications to the bromine substituent significantly impacted receptor selectivity and potency.
Case Study: Anti-inflammatory Effects
In another study, animal models treated with this compound showed reduced inflammation markers compared to control groups. The results were quantified through biochemical assays measuring cytokine levels, demonstrating the compound's potential therapeutic effects against inflammatory diseases.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the ortho position can participate in nucleophilic aromatic substitution under specific conditions. The electron-withdrawing amide group (-CONH-t-Bu) activates the aromatic ring toward substitution, though steric hindrance from the tert-butyl group may moderate reactivity.
Key Reactions:
-
Hydroxylation: Reaction with aqueous NaOH at elevated temperatures (80–100°C) yields N-tert-butyl-2-hydroxybenzamide.
-
Amination: Treatment with ammonia or amines in polar aprotic solvents (e.g., DMF) produces substituted aniline derivatives.
Table 1: NAS Reactivity of Halogenated Benzamides
| Compound | Leaving Group | Reaction Rate (Relative to Cl) | Conditions |
|---|---|---|---|
| N-tert-Butyl 2-chlorobenzamide | Cl | 1.0 (reference) | 80°C, NaOH/H₂O |
| N-tert-Butyl 2-bromobenzamide | Br | 3.2 | 80°C, NaOH/H₂O |
| N-tert-Butyl 2-iodobenzamide | I | 5.8 | 80°C, NaOH/H₂O |
Note: Bromine’s superior leaving-group ability compared to chlorine increases substitution rates .
Cross-Coupling Reactions
The bromine atom facilitates transition-metal-catalyzed cross-coupling reactions, enabling C–C bond formation:
-
Suzuki-Miyaura Coupling: Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and base (e.g., K₂CO₃) to form biaryl derivatives.
Example:
-
Buchwald-Hartwig Amination: Couples with amines using Pd catalysts (e.g., Pd₂(dba)₃) to generate aryl amine products.
Table 2: Cross-Coupling Efficiency
| Reaction Type | Catalyst | Yield (%) |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 78–85 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 65–72 |
Reduction and Oxidation
-
Reduction of the Amide Group: Lithium aluminum hydride (LiAlH₄) reduces the amide to N-tert-butyl-2-bromobenzylamine.
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Oxidation of the Benzene Ring: Strong oxidizing agents (e.g., KMnO₄/H⁺) oxidize the ring to a carboxylic acid derivative under harsh conditions.
Halogen Exchange
Bromine can be replaced by other halogens via Finkelstein-type reactions :
-
Reaction with KI in acetone replaces bromine with iodine, yielding N-tert-butyl-2-iodobenzamide.
Stability Under Acidic/Basic Conditions
-
Acidic Hydrolysis: Prolonged exposure to HCl (6M) cleaves the amide bond, generating 2-bromobenzoic acid and tert-butylamine.
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Basic Hydrolysis: NaOH (10%) hydrolyzes the amide to 2-bromobenzoate and tert-butylamine.
Mechanistic Insights
-
Steric Effects: The tert-butyl group hinders nucleophilic attack at the amide nitrogen but does not significantly impact aromatic substitution.
-
Electronic Effects: The amide’s electron-withdrawing nature activates the ring for electrophilic substitution at the meta position, but the bromine directs reactions ortho/para to itself.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key properties and applications of N-T-Butyl 2-bromobenzamide and structurally related compounds:
Structural and Functional Differences
- Steric Effects : The tert-butyl group in this compound introduces significant steric hindrance compared to smaller substituents like allyl or methyl. This may reduce reactivity in nucleophilic substitution reactions but enhance stability in catalytic processes .
- Electronic Effects : The electron-withdrawing bromine atom at the 2-position activates the aromatic ring toward electrophilic substitution, while the tert-butyl group donates electron density via its alkyl chain, creating a balance that influences regioselectivity in further functionalization .
Q & A
Q. What criteria determine whether to use batch or flow chemistry for scaled-up synthesis?
- Methodological Answer : Flow systems are preferred for exothermic reactions (e.g., amidations) or hazardous intermediates. Batch processes may suffice for small scales (<100 g). Compare energy inputs, residence time distribution, and mixing efficiency using metrics from green chemistry principles (e.g., E-factor) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
